2-Methoxy-1-naphthylmagnesium bromide
Description
2-Methoxy-1-naphthylmagnesium bromide is an organomagnesium halide with the chemical formula C₁₁H₉BrMgO. It is classified as an aryl Grignard reagent, where the magnesium bromide moiety is attached to a carbon atom of the naphthalene (B1677914) ring system. The presence of the methoxy (B1213986) group at the 2-position of the naphthalene ring introduces specific electronic and steric characteristics that influence its reactivity and potential applications in synthesis.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | bromo(2-methoxy-1-naphthyl)magnesium |
| CAS Number | 36321-90-1 |
| Molecular Formula | C₁₁H₉BrMgO |
| Molecular Weight | 261.41 g/mol |
| Appearance | Typically a solution in an etheral solvent (e.g., THF) |
| Solubility | Soluble in etheral solvents like tetrahydrofuran (B95107) (THF) and diethyl ether |
This data is compiled from supplier information. sigmaaldrich.com
Aryl Grignard reagents are a cornerstone of organic synthesis, prized for their ability to form new carbon-carbon bonds. masterorganicchemistry.com They are typically prepared by the reaction of an aryl halide, such as an aryl bromide or iodide, with magnesium metal in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. masterorganicchemistry.com
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic. masterorganicchemistry.com This allows aryl Grignard reagents to react with a wide array of electrophiles. One of their most common applications is the reaction with carbonyl compounds. pressbooks.pubchemguide.co.uk For instance, they add to aldehydes to form secondary alcohols and to ketones to yield tertiary alcohols. libretexts.orgpressbooks.pub The reaction with esters is also a key transformation, typically leading to tertiary alcohols after the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com Furthermore, their reaction with carbon dioxide, followed by an acidic workup, provides a convenient route to carboxylic acids. masterorganicchemistry.com
Organometallic compounds derived from naphthalene, such as naphthyl Grignard reagents, are of particular interest due to the unique properties of the naphthalene ring system. This polycyclic aromatic hydrocarbon offers a larger, more sterically demanding framework compared to a simple benzene (B151609) ring, which can be exploited to control the stereochemistry of reactions. researchgate.net
The extended π-system of the naphthalene core can also influence the electronic properties of the organometallic species and the resulting products. Naphthyl derivatives are common structural motifs in many biologically active compounds and advanced materials. Therefore, naphthyl-derived organometallics serve as critical intermediates in the synthesis of these complex targets. sigmaaldrich.com For example, they are used in the synthesis of chiral ligands for asymmetric catalysis and in the construction of biaryl compounds, which are prevalent in pharmaceuticals and materials science. mdpi.orggoogle.com Recent research has highlighted the utility of naphthyl groups in directing certain cross-coupling reactions, underscoring their importance in modern synthetic methodology. nih.gov
The discovery of Grignard reagents by Victor Grignard in 1900 was a landmark achievement in chemistry, for which he was awarded the Nobel Prize in Chemistry in 1912. While the general method for preparing Grignard reagents from organic halides and magnesium has been known for over a century, the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature. Its preparation follows the general, well-established procedure for Grignard reagent formation.
Current research involving this compound is often embedded within broader synthetic endeavors that utilize this reagent as a key building block. For instance, recent studies have demonstrated the use of the precursor, 1-bromo-2-methoxynaphthalene (B48351), in atroposelective Negishi cross-coupling reactions to form biaryl compounds. acs.org In these syntheses, the corresponding organozinc reagent is often prepared via the transmetalation of the Grignard reagent, highlighting the continued relevance of this compound in accessing other valuable organometallic species. acs.org
The reactivity of this compound is exemplified by its utility in forming new carbon-carbon bonds. Like other Grignard reagents, it readily participates in nucleophilic additions and cross-coupling reactions.
Table 2: Representative Reactions of Aryl Grignard Reagents
| Reactant | Electrophile | Product Type |
| Aryl Grignard Reagent | Aldehyde (R'CHO) | Secondary Alcohol |
| Aryl Grignard Reagent | Ketone (R'COR'') | Tertiary Alcohol |
| Aryl Grignard Reagent | Ester (R'COOR'') | Tertiary Alcohol |
| Aryl Grignard Reagent | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Aryl Grignard Reagent | Aryl Halide (Ar'X) | Biaryl |
This table illustrates the general reactivity of aryl Grignard reagents, which is applicable to this compound. masterorganicchemistry.commdpi.orgacs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2-methoxy-1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZDITOOUPRLJT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 1 Naphthylmagnesium Bromide
Classical Grignard Formation from 1-Bromo-2-methoxynaphthalene (B48351)
The most fundamental and widely employed method for preparing 2-Methoxy-1-naphthylmagnesium bromide is the direct reaction of 1-bromo-2-methoxynaphthalene with magnesium metal. This classical Grignard formation is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the degradation of the highly reactive organomagnesium species.
The reaction is initiated by activating the surface of the magnesium turnings, often with a small crystal of iodine. The iodine etches the passivated magnesium oxide layer, exposing a fresh metallic surface for reaction. The process is exothermic and, once initiated, is typically maintained at a gentle reflux to ensure a steady reaction rate. A general procedure involves the slow, dropwise addition of a solution of 1-bromo-2-methoxynaphthalene in the chosen solvent to a stirred suspension of activated magnesium turnings.
A procedure analogous to the preparation of the related 6-methoxy-2-naphthylmagnesium bromide involves flame-drying the glassware and replacing the atmosphere with nitrogen. Magnesium turnings are introduced, followed by a portion of the solvent and a small amount of 1-bromo-2-methoxynaphthalene along with an iodine crystal to initiate the reaction. The mixture is heated to reflux until the reaction commences, indicated by spontaneous boiling. The remainder of the 1-bromo-2-methoxynaphthalene solution is then added at a rate that sustains a vigorous reflux. After the addition is complete and the spontaneous reflux subsides, the resulting dark solution is typically heated at reflux for a short period to ensure complete conversion.
Optimization of Reaction Conditions for Reagent Generation
The successful generation of this compound in high yield and purity is highly dependent on the careful optimization of several reaction parameters.
Solvent Effects (e.g., Tetrahydrofuran, 2-Methyltetrahydrofuran)
The choice of solvent is critical in Grignard reagent formation, as it must solvate and stabilize the organomagnesium species. Tetrahydrofuran (THF) is a commonly used solvent for the preparation of aryl Grignard reagents due to its excellent solvating properties.
The advantages of 2-MeTHF extend to the work-up procedure. Unlike THF, which is miscible with water, 2-MeTHF has limited water solubility. This property facilitates cleaner phase separations and simplifies the isolation of the product after quenching the reaction, often eliminating the need for an additional extraction solvent like toluene.
| Solvent | Boiling Point (°C) | Water Solubility | Key Advantages in Grignard Synthesis |
| Tetrahydrofuran (THF) | 66 | Miscible | Good solvating properties for Grignard reagents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 14 g/100 mL at 20°C | Higher boiling point allows for higher reaction temperatures. Limited water miscibility simplifies work-up and can lead to higher isolated yields. Considered a "greener" solvent. researchgate.net |
Influence of Additives and Catalysts on Formation
The initiation of Grignard reagent formation can sometimes be sluggish. To overcome this, various activating agents and additives can be employed.
Initiators:
Iodine (I₂): A small crystal of iodine is the most common initiator. It works by chemically etching the magnesium oxide layer on the surface of the magnesium turnings, thereby exposing the reactive metal.
1,2-Dibromoethane: This compound can also be used to activate the magnesium. Its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator that the magnesium is active. A few drops are typically sufficient to initiate the Grignard formation.
While not extensively documented specifically for this compound, the use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), has been shown to be effective in other systems for preventing the formation of homocoupled byproducts. orgsyn.org These reagents can facilitate the formation of the desired Grignard reagent under milder conditions.
Handling and Stability Considerations in Solution
This compound, like all Grignard reagents, is highly sensitive to air and moisture. Therefore, all manipulations must be carried out under an inert atmosphere, such as dry nitrogen or argon, using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, to remove any adsorbed water.
Reactivity Profiles and Mechanistic Investigations
Nucleophilic Reactivity of the Aryl Grignard Moiety
As with other Grignard reagents, the carbon atom bound to the magnesium halide in 2-methoxy-1-naphthylmagnesium bromide is highly nucleophilic and also basic. wikipedia.orgmasterorganicchemistry.com This dual reactivity allows it to participate in a variety of chemical transformations.
Addition Reactions to Electrophilic Carbonyl Systems (General)
Grignard reagents are well-known for their ability to add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.commasterorganicchemistry.com This reaction class is a cornerstone of carbon-carbon bond formation in organic synthesis. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup with an acid protonates the resulting alkoxide to yield an alcohol. libretexts.orgkhanacademy.org
The type of carbonyl compound determines the class of alcohol produced:
Formaldehyde yields primary alcohols. libretexts.org
Aldehydes produce secondary alcohols. khanacademy.orglibretexts.org
Ketones result in the formation of tertiary alcohols. libretexts.org
Esters and acid halides react with two equivalents of the Grignard reagent to form tertiary alcohols. masterorganicchemistry.comlibretexts.org
Carbon dioxide can be used to form carboxylic acids. masterorganicchemistry.comlibretexts.org
Table 1: General Reactions of Grignard Reagents with Carbonyl Compounds
| Carbonyl Substrate | Product |
| Formaldehyde (H₂C=O) | Primary Alcohol (R-CH₂OH) |
| Aldehyde (R'-CHO) | Secondary Alcohol (R-CH(OH)-R') |
| Ketone (R'-CO-R'') | Tertiary Alcohol (R-C(OH)(R')(R'')) |
| Ester (R'-COOR'') | Tertiary Alcohol (R₂C(OH)-R') |
| Carbon Dioxide (CO₂) | Carboxylic Acid (R-COOH) |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
The reaction between Grignard reagents and nitroarenes can proceed through various pathways, including addition and substitution. In the case of 2-methoxy-1-nitronaphthalene, its reaction with different Grignard reagents has been studied. rsc.org While many alkylmagnesium halides lead to addition products, the potential for nucleophilic displacement of the methoxy (B1213986) group exists, particularly if the reaction conditions favor an SNAr mechanism. The nitro group at the 2-position is a powerful activating group, capable of stabilizing the intermediate anion required for SNAr. rsc.org
Research has shown that Grignard reagents can effectively displace methoxy groups that are positioned ortho to a directing group, such as a carboxylate. researchgate.net This type of reaction is presumed to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net For instance, aryl Grignard reagents have been shown to smoothly displace a methoxy group ortho to a CO₂M group to yield the corresponding substitution products. researchgate.net This regioselectivity is a valuable tool in organic synthesis.
Stereoelectronic Effects on Reactivity
The electronic properties and spatial arrangement of substituents on the aromatic ring can have a profound impact on the reactivity and selectivity of the Grignard reagent.
Influence of Ortho-Methoxy Group on Reaction Course and Selectivity
The ortho-methoxy group in this compound plays a crucial role in modulating its reactivity. This influence stems from a combination of steric and electronic effects. researchgate.net
Electronically, the methoxy group is electron-donating through resonance, which can increase the electron density of the aromatic ring. nih.gov However, its inductive effect is electron-withdrawing. The interplay of these effects can influence the nucleophilicity of the Grignard reagent.
From a steric perspective, the ortho-methoxy group can hinder the approach of the Grignard reagent to certain electrophiles, thereby directing the reaction to a less sterically crowded site. researchgate.net In some cases, the oxygen atom of the methoxy group can act as a coordinating site for the magnesium atom of the Grignard reagent, leading to a specific orientation of the reactants and influencing the stereochemical outcome of the reaction. This chelation-controlled mechanism has been observed in the reactions of Grignard reagents with substrates containing ortho-alkoxy groups. nih.gov
Studies on related systems have shown that an ortho-methoxy group can sometimes act as a mild inhibitor in certain reactions, such as esterification between carboxylic acids and phenols, by affecting the stability of transition states. researchgate.net In the context of SNAr reactions, the presence of an ortho-methoxy group has been shown to be less efficient in promoting the reaction compared to other substituents, likely due to steric hindrance. researchgate.net
Table 2: Research Findings on the Influence of Ortho-Methoxy Groups
| Study | Key Finding | Reference |
| SNAr Reactions | Grignard reagents can displace ortho-methoxy groups, with the reaction likely proceeding via pre-coordination. | researchgate.net |
| Chelation Control | The ortho-alkoxy group can chelate with the magnesium of the Grignard reagent, dictating reactivity and selectivity. | nih.gov |
| Steric Hindrance | An ortho-methoxy group can sterically hinder reactions, sometimes leading to lower efficiency compared to less substituted analogs. | researchgate.net |
| Mild Inhibition | In some reaction types, an ortho-methoxy group can act as a mild inhibitor by influencing transition state energies. | researchgate.net |
Intramolecular Chelation and Coordination with Magnesium
The reactivity and structural dynamics of this compound are significantly influenced by the presence of the methoxy group at the C2 position. This group facilitates intramolecular chelation, wherein the oxygen atom's lone pair of electrons coordinates with the electron-deficient magnesium center. This interaction results in the formation of a stable, five-membered ring structure.
This intramolecular coordination has profound effects on the Grignard reagent. Computational and experimental studies on analogous systems, such as methoxyphenyl Grignard reagents, have shown that such chelation can alter the electronic environment and steric accessibility of the carbon-magnesium bond. nih.gov While a non-chelated, tetrahedral structure involving solvent molecules (like THF) exists, the chelated intermediate can be significantly more reactive, even if it is a minor component in the solution. nih.gov For instance, studies on the addition of Grignard reagents to α-methoxy ketones demonstrated that reaction rates could be accelerated by up to 2,000 times compared to ketones lacking a chelating group, a phenomenon attributed to the pre-organization of the transition state by chelation. nih.gov
The formation of this chelate structure can lock the conformation of the naphthyl system, influencing the stereochemical outcome of its reactions with prochiral electrophiles. The magnesium atom in such a chelated species may exhibit a more organized, pentacoordinated environment. nih.gov However, the stability of this chelated complex is a delicate balance. In some cases, a reactant complex where magnesium coordinates to both the methoxy and an external carbonyl oxygen can be less stable than a simple monodentate complex with the carbonyl group alone. nih.gov
Table 1: Influence of Intramolecular Chelation on Reactivity
| Feature | Description | Implication for this compound |
|---|---|---|
| Coordination | The oxygen atom of the 2-methoxy group coordinates to the magnesium center. | Forms a stable five-membered chelate ring, influencing the reagent's conformation. |
| Reactivity | Chelation can lead to a more reactive species compared to the non-chelated equivalent. nih.gov | Potentially accelerated reaction rates with electrophiles due to a more organized transition state. |
| Stereoselectivity | The rigid, chelated structure can provide a basis for stereocontrol. | May lead to higher diastereoselectivity in additions to prochiral carbonyls and imines. |
Competing Reaction Pathways and Undesired Transformations
The utility of this compound in synthesis can be compromised by several competing reaction pathways and undesired transformations. These side reactions can lower the yield of the desired product and complicate purification processes.
One of the most common side reactions during the formation of any Grignard reagent is the Wurtz-type coupling . This reaction involves the coupling of the organomagnesium species with unreacted aryl halide. In this case, this compound can react with 1-bromo-2-methoxynaphthalene (B48351) to produce 1,1'-bi(2-methoxynaphthyl) as a significant byproduct. This homocoupling is particularly prevalent if the local concentration of the Grignard reagent is high or if the reaction temperature is elevated. nih.govorgsyn.org Using a large excess of magnesium turnings is a common strategy to minimize this pathway by ensuring the aryl bromide is more likely to react at the metal surface. orgsyn.org
Another potential side reaction is protonolysis . Grignard reagents are strong bases and will react readily with any adventitious protic sources, such as water, alcohols, or even acidic C-H bonds in the substrate or solvent, to form 2-methoxynaphthalene. This underscores the necessity for strictly anhydrous reaction conditions.
When this compound is used as a nucleophile, its reaction with certain electrophiles can lead to multiple products. For example, in reactions with α,β-unsaturated carbonyl compounds, competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon) can occur. nih.gov The regioselectivity of this addition is influenced by factors such as steric hindrance around the carbonyl group, the nature of the solvent, and the presence of catalytic additives like copper salts, which typically favor 1,4-addition.
Furthermore, reactions with substrates containing multiple electrophilic sites can lead to chemoselectivity issues. For instance, in a molecule with both an ester and a ketone, the Grignard reagent may not selectively attack the more reactive ketone if other functional groups, including the methoxy group itself, can coordinate with the magnesium and direct the attack elsewhere. nih.gov
Table 2: Common Competing and Undesired Reactions
| Reaction Type | Reactants | Undesired Product(s) | Conditions Favoring Pathway |
|---|---|---|---|
| Wurtz-Type Coupling | This compound + 1-Bromo-2-methoxynaphthalene | 1,1'-Bi(2-methoxynaphthyl) | High local Grignard concentration, elevated temperatures. nih.govorgsyn.org |
| Protonolysis | This compound + Protic Source (e.g., H₂O) | 2-Methoxynaphthalene | Presence of moisture or other acidic protons. |
| Conjugate Addition | This compound + α,β-Unsaturated Carbonyl | 1,4-Adduct | Sterically hindered carbonyl, presence of copper catalysts. nih.gov |
| Redox Reactions | this compound + Certain electrophiles (e.g., some ketones) | Reduction of electrophile, formation of coupling products | Sterically hindered Grignard reagent and/or electrophile. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,1'-Bi(2-methoxynaphthyl) |
| 1-Bromo-2-methoxynaphthalene |
| This compound |
| 2-Methoxynaphthalene |
| Copper |
| Magnesium |
| Tetrahydrofuran (B95107) (THF) |
Applications in Carbon Carbon Bond Formation
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides an efficient pathway for the coupling of organometallic reagents with organic electrophiles. The use of metals like iron and palladium allows for reactions to occur under mild conditions with high selectivity and functional group tolerance.
Iron has emerged as an economical, abundant, and less toxic alternative to precious metal catalysts like palladium. Iron-catalyzed cross-coupling reactions have proven effective for a wide range of organomagnesium reagents and electrophilic partners. acgpubs.org The general catalytic cycle is believed to involve the formation of a low-valent iron species, followed by oxidative addition, transmetalation, and reductive elimination. acgpubs.org
A significant challenge in synthetic chemistry is the coupling of sterically hindered reagents. Research has demonstrated that iron-catalyzed cross-coupling platforms can successfully couple sterically demanding ortho,ortho-disubstituted aryl Grignard reagents, such as 2-methoxy-1-naphthylmagnesium bromide, with various allylic bromides. rsc.orgresearchgate.net The use of specific ligands, such as tetramethylurea (TMU), has been shown to facilitate these challenging transformations, achieving excellent yields even with bulky substrates. rsc.org This methodology has practical applications, including the multigram-scale synthesis of natural products like cannabigerol, validating its utility. rsc.orgresearchgate.net
The scope of iron-catalyzed cross-coupling reactions is notably broad. Studies indicate that these reactions are often not highly sensitive to steric hindrance, which is a significant advantage when working with substituted aryl Grignards like this compound. acgpubs.orgrsc.org The presence of the ortho-methoxy group does not typically inhibit the reaction; in fact, functional groups such as methoxy (B1213986) and fluoro are well-tolerated. acgpubs.org The development of specialized ligand systems, like the use of TMU, has specifically addressed the challenge of coupling sterically encumbered substrates, leading to high-yield outcomes. rsc.orgresearchgate.net The robustness of this method is further highlighted by its good functional group compatibility, preserving moieties like esters for potential downstream chemical modifications. rsc.org
Table 1: Illustrative Substrate Scope for Iron-Catalyzed Cross-Coupling of a Sterically Hindered Aryl Grignard with Allylic Bromides This table is a representative example based on findings for sterically encumbered aryl Grignards.
| Aryl Grignard Reagent | Allylic Bromide Electrophile | Ligand | Reported Yield | Reference |
|---|---|---|---|---|
| Ortho,ortho-disubstituted Aryl-MgBr | Geranyl Bromide | TMU | Excellent | rsc.org |
| Ortho,ortho-disubstituted Aryl-MgBr | Cinnamyl Bromide | TMU | High | rsc.org |
| Phenylmagnesium bromide | Cyclohexyl chloride | FeCl2(dppm) | 82% | acgpubs.org |
| 4-Methoxyphenylmagnesium bromide | 2-Pyridyl Thio Ether | Fe(acac)3 | 55% | nih.gov |
Palladium catalysis is a cornerstone of modern organic synthesis for C-C bond formation. While direct data on this compound is specific, its reactivity can be understood in the context of well-established palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comlibretexts.org Its popularity stems from mild reaction conditions, the commercial availability of reagents, and the low toxicity of the boron byproducts. nih.govtcichemicals.com
For a compound like this compound to participate in a Suzuki-Miyaura reaction, it would first need to be converted into its corresponding boronic acid or boronic ester derivative. This two-step process involves quenching the Grignard reagent with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup. The resulting 2-methoxy-1-naphthaleneboronic acid could then be used as the nucleophilic partner in a standard Suzuki-Miyaura coupling. This indirect route is often chosen due to the high functional group tolerance and stability of the organoboron intermediates. researchgate.net
In contrast to the Suzuki-Miyaura reaction, the Negishi coupling directly utilizes organometallic reagents such as those containing zinc, aluminum, or magnesium. Therefore, this compound can, in principle, be used directly in a Negishi-type coupling reaction. This process involves the reaction of the Grignard reagent with a palladium catalyst and an organic halide.
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the naphthyl group from magnesium to the palladium center, and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. Using the Grignard reagent directly in a Negishi-type coupling avoids the separate step of preparing an organoboron compound. However, the high reactivity of Grignard reagents can sometimes limit functional group compatibility compared to the less basic organoboranes used in Suzuki couplings. princeton.edu
Table 2: Comparison of Suzuki-Miyaura and Negishi-Type Couplings for Aryl Grignard Precursors
| Feature | Suzuki-Miyaura Coupling | Negishi-Type Coupling |
|---|---|---|
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organomagnesium (Grignard Reagent) |
| Reagent Preparation | Requires conversion of Grignard to boronic acid (two steps) | Grignard reagent used directly (one step) |
| Basicity of Nucleophile | Relatively low | High |
| Functional Group Tolerance | Generally very high. nih.gov | More limited due to high reactivity of Grignard reagent. princeton.edu |
| Catalyst | Palladium (most common). yonedalabs.com | Palladium or Nickel. |
Other Transition Metal Systems (e.g., Nickel, Copper)
Beyond the more common palladium catalysts, nickel and copper complexes are widely employed to facilitate cross-coupling reactions involving Grignard reagents like this compound. These methods provide powerful and often more economical alternatives for constructing carbon-carbon bonds.
Nickel-Catalyzed Cross-Coupling (Kumada-Corriu Reaction)
The nickel-catalyzed cross-coupling of organomagnesium reagents with organic halides, known as the Kumada-Corriu reaction, is a foundational method in organic synthesis. wikipedia.orgorganic-chemistry.org In this process, this compound can act as the nucleophilic partner, coupling with various aryl, vinyl, or alkyl halides. The catalytic cycle is generally understood to begin with the reduction of a Ni(II) precatalyst by the Grignard reagent to an active Ni(0) species. nih.gov This Ni(0) complex undergoes oxidative addition to the organic halide (R-X). Subsequent transmetalation with this compound, followed by reductive elimination, yields the cross-coupled product and regenerates the Ni(0) catalyst. wikipedia.orgnih.govslideshare.net Ligand-free systems using simple nickel salts like NiCl₂·(H₂O)₁.₅ have proven effective in some cases, offering a simplified and cost-effective protocol. rhhz.net
Copper-Catalyzed Cross-Coupling
Copper catalysts offer another effective pathway for the cross-coupling of Grignard reagents. rsc.orgnih.gov These reactions are particularly useful for coupling with alkyl halides, a transformation that can be challenging for other catalytic systems. acs.orgorganic-chemistry.orgacs.org The mechanism often involves the formation of a copper-ate complex from the reaction of the copper salt (e.g., CuCl, CuBr₂, Li₂CuCl₄) with the Grignard reagent. orgsyn.org This intermediate then reacts with the alkyl or aryl halide to furnish the coupled product. The use of additives like 1,3-butadienes or alkynes can significantly enhance the reactivity and yield of these transformations. acs.org Given its nature as a typical aryl Grignard reagent, this compound is a suitable candidate for these copper-catalyzed methodologies to form bonds with a range of electrophiles.
Table 1: General Conditions for Transition Metal-Catalyzed Cross-Coupling of Aryl Grignard Reagents
| Catalyst System | Typical Electrophile | Solvent | General Conditions | Ref. |
| Nickel(II) salts (e.g., (dppe)NiCl₂) | Aryl/Vinyl Halides, Sulfonamides | Toluene, THF | Dropwise addition of Grignard reagent to a mixture of substrate and catalyst, reaction at room temperature for ~24h. | nih.gov |
| Copper Nanoparticles/Salts | Alkyl Halides | THF | Reaction in the presence of catalyst and an alkyne additive. | rsc.org |
| Li₂CuCl₄ | Alkyl (pseudo)halides | THF | Reaction performed at temperatures ranging from ambient to 40 °C. | acs.orgorgsyn.org |
Uncatalyzed and Radical Pathways in Coupling Reactions
While transition metal catalysis is dominant, this compound can also participate in uncatalyzed and radical-mediated reactions, particularly with specific classes of electrophiles.
The reaction of Grignard reagents with certain electron-deficient aromatic compounds, such as nitroarenes, has been investigated for its potential to proceed via a non-polar, radical-based mechanism. The Substitution Radical-Nucleophilic Unimolecular (SRN1) pathway is characterized by an initial single-electron transfer (s.e.t.) from the nucleophile to the substrate. psu.eduwikipedia.org
Studies on the reaction between various Grignard reagents and nitronaphthalene systems have provided evidence for such an s.e.t. process. psu.edu The reaction of a Grignard reagent with a nitroarene is proposed to begin with the transfer of an electron to form a radical anion intermediate. psu.eduresearchgate.net This intermediate can then collapse and recombine to form the final product. The observation of reactivity patterns and product distributions that differ from typical polar nucleophilic additions supports the involvement of radical intermediates. psu.edu While not always following a formal chain propagation sequence, the initial s.e.t. step is the hallmark of the SRN1 mechanism, indicating that radical pathways are accessible for this compound when reacting with suitable electron-accepting substrates like nitroaromatics.
Synthesis of Biaryl Compounds
A significant application of this compound is in the synthesis of biaryl compounds, which are important structural motifs in chiral ligands, natural products, and advanced materials.
This compound provides a direct route for the construction of the 1,1'-binaphthyl core. Research has shown that it can undergo a facile nucleophilic aromatic substitution reaction with 1-alkoxy-2-nitronaphthalene derivatives. This reaction, conducted in a diethyl ether-benzene solvent mixture at room temperature, affords 2-methoxy-2'-nitro-1,1'-binaphthyls in high yields. This transformation represents a direct and efficient method for creating a substituted binaphthyl skeleton in a single step without the need for a transition metal catalyst.
The same reaction used to build the binaphthyl skeleton is also a prime example of the synthesis of substituted naphthalene (B1677914) derivatives. By reacting this compound with an electrophile—in this case, 1-methoxy-2-nitronaphthalene—a new, more complex substituted naphthalene is formed.
More broadly, as a potent Grignard reagent, it can react with a wide array of electrophiles to introduce the 2-methoxy-1-naphthyl moiety. nih.gov For example, its reaction with nitriles, followed by acidic hydrolysis, would yield ketones bearing the naphthyl group. organic-chemistry.org This versatility allows for the creation of a diverse library of naphthalene derivatives substituted at the 1-position with various functional groups.
Table 2: Synthesis of a Substituted 1,1'-Binaphthyl via Nucleophilic Substitution
| Grignard Reagent | Electrophile | Solvent | Product | Yield |
| This compound | 1-Methoxy-2-nitronaphthalene | Diethyl ether-benzene | 2-Methoxy-2'-nitro-1,1'-binaphthyl | High |
Stereoselective and Asymmetric Synthesis Applications
Diastereoselective Reactions
Diastereoselective reactions aim to produce one diastereomer in preference to others. The bulky 2-methoxy-1-naphthyl group can play a crucial role in directing the stereochemical outcome of such reactions.
The induction of chirality in a product molecule can be effectively achieved by employing a chiral auxiliary or a chiral substrate that interacts with the incoming reagent.
Menthoxy-Substituted Systems: A notable example of diastereoselective synthesis involves the reaction of 2-methoxy-1-naphthylmagnesium bromide with a chiral substrate. In the synthesis of axially chiral biaryls, the reaction of this Grignard reagent with 1-(-)-menthoxy-2-nitronaphthalene has been shown to produce (S)-2-methoxy-2'-nitro-1,1'-binaphthyl with a significant 78% enantiomeric excess. researchgate.net This demonstrates the effective transfer of chirality from the menthoxy auxiliary to the newly formed biaryl axis. The menthoxy group, derived from the readily available chiral pool compound menthol, serves as a powerful chiral director. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the Grignard reagent attacks the nitronaphthalene derivative. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral menthoxy group, which favors the approach of the Grignard reagent from one face of the naphthalene (B1677914) ring over the other.
Chiral Oxazolines: Chiral oxazolines are another important class of auxiliaries used to induce stereoselectivity. While direct studies involving this compound with chiral oxazoline-containing substrates are not extensively documented, related research provides strong evidence for their potential. For instance, the asymmetric Grignard cross-coupling of 1,9-disubstituted dibenzothiophenes with various Grignard reagents has been successfully achieved with high enantioselectivity (up to 95% ee) using a nickel catalyst coordinated with a chiral oxazoline-phosphine ligand, namely (i-Pr-phox). acs.org This highlights the efficacy of chiral oxazoline-based ligands in controlling the stereochemistry of reactions involving Grignard reagents, suggesting a promising avenue for the application of this compound in similar diastereoselective transformations. The general principle involves the coordination of the Grignard reagent to the metal center, which is part of a chiral complex, thereby influencing the trajectory of the nucleophilic attack.
The addition of Grignard reagents to prochiral ketones is a fundamental method for creating chiral tertiary alcohols. The stereochemical outcome of such additions can often be controlled by the use of Lewis acids.
Enantioselective Transformations
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry.
The synthesis of axially chiral biaryls, which possess chirality due to restricted rotation around a single bond, is a prominent application of this compound. The steric hindrance provided by the 2-methoxy group is instrumental in creating a high barrier to rotation in the resulting biaryl products.
As previously mentioned, the reaction between this compound and 1-(-)-menthoxy-2-nitronaphthalene yields an enantioenriched biaryl product. researchgate.net This transformation is a clear example of an atroposelective synthesis, where the axial chirality is established with a significant degree of control.
| Reactants | Product | Enantiomeric Excess (ee) |
| This compound + 1-(-)-Menthoxy-2-nitronaphthalene | (S)-2-Methoxy-2'-nitro-1,1'-binaphthyl | 78% |
This table summarizes the key finding in the atroposelective synthesis of a binaphthyl derivative using this compound.
The use of chiral ligands in transition metal-catalyzed cross-coupling reactions is a powerful strategy for achieving enantioselectivity.
Chiral Phosphine (B1218219) Ligands: Chiral phosphine ligands are widely used in asymmetric catalysis. In the context of Kumada-type cross-coupling reactions, which involve Grignard reagents, chiral phosphine ligands can effectively transfer stereochemical information. wikipedia.org For instance, the nickel-catalyzed asymmetric cross-coupling of dibenzothiophenes with Grignard reagents has been shown to proceed with high enantioselectivity when using chiral phosphine ligands such as H-MOP (a monophosphine of the binaphthyl series). acs.org This suggests that a similar approach using this compound in the presence of a suitable chiral phosphine ligand and a nickel or palladium catalyst could lead to enantioenriched biaryl products. The ligand coordinates to the metal center, creating a chiral environment that influences the reductive elimination step, thereby determining the stereochemistry of the final product.
Pyridine-Hydrazone Ligands: More recently, chiral pyridine-hydrazone ligands have been developed and shown to be effective in asymmetric catalysis. acs.orgnih.gov While direct applications with this compound are not explicitly reported, studies on the nickel-catalyzed atroposelective Negishi cross-coupling of 1-bromo-2-methoxynaphthalene (B48351) with a naphthyl-substituted zincate (prepared from a Grignard reagent) have demonstrated the effectiveness of chiral pyridine-hydrazone ligands. acs.org This reaction, which is closely related to Grignard cross-coupling, provides high yields and enantioselectivities, indicating that pyridine-hydrazone ligands are capable of inducing axial chirality in biaryl systems containing the 2-methoxy-1-naphthyl moiety.
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This is achieved by combining a kinetic resolution with in situ racemization of the starting material. bris.ac.uknih.govresearchgate.netnih.gov
In the context of biaryl synthesis, if the starting material is a configurationally labile (racemizing) atropisomer, a chiral catalyst can selectively react with one enantiomer while the other continuously racemizes to the reactive form. While there are no specific examples in the literature of dynamic kinetic asymmetric transformations directly employing this compound, the principles of DKR are highly relevant to the synthesis of the biaryls that can be accessed using this reagent. The development of a catalytic system capable of promoting both the racemization of a suitable precursor and the enantioselective cross-coupling with this compound would represent a significant advancement in the atroposelective synthesis of biaryls.
Advanced Synthetic Methodologies and Future Research Directions
Design and Synthesis of Chiral Ligands Incorporating the Naphthyl Motif
The naphthyl scaffold is a cornerstone in the design of privileged chiral ligands, primarily due to the phenomenon of atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers. acs.org Ligands incorporating binaphthyl units, which can be constructed using naphthyl Grignard reagents, are prominent in asymmetric catalysis. rsc.orgresearchgate.net
The design strategy often involves creating bidentate or tridentate ligands that can chelate to a metal center, forming a rigid and well-defined chiral environment. rsc.orgnih.gov This controlled environment enables high levels of enantioselectivity in a variety of chemical transformations. nih.gov For instance, N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been developed for the asymmetric addition of Grignard reagents to ketones. rsc.org The synthesis of these advanced ligands can involve a divergent route where a common aryl bromide precursor undergoes late-stage diversification via palladium-catalyzed cross-coupling with various aryl boronic acids. rsc.org
Furthermore, the combination of the axial chirality of binaphthyl scaffolds with the coordinating properties of other functional groups, like mono-N-protected amino acids (MPAAs), has led to new classes of ligands. nih.gov These ligands have shown superior performance in enantioselective C-H activation reactions compared to traditional chiral ligands. nih.gov The development of such ligands, often synthesized from precursors like 2-naphthol, highlights the importance of the naphthyl motif in advancing asymmetric catalysis. researchgate.net
Exploration of Alternative Functionalization Reactions
While Grignard reagents are famed for carbon-carbon bond formation with carbonyls, their reactivity can be channeled into other important transformations, including the formation of carbon-heteroatom bonds. libretexts.orgmasterorganicchemistry.comucalgary.ca Research into related aryl Grignards demonstrates potential alternative functionalization pathways for 2-methoxy-1-naphthylmagnesium bromide, such as amination and hydroxylation.
Amination: A transition-metal-free method for the electrophilic amination of aryl Grignard reagents has been developed using N-chloroamines as the aminating agent. researchgate.netacs.orgacs.org The reaction is promoted by the addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA), which is crucial for achieving high yields and chemoselectivity. acs.orgacs.org This method is compatible with functional groups like esters and nitriles and provides good to excellent yields for a variety of arylamines. researchgate.netacs.org For example, the reaction of 2-naphthylmagnesium bromide with 1-chloropiperidine in the presence of TMEDA yields the corresponding N-arylpiperidine in 93% yield. acs.org
Hydroxylation: The synthesis of phenols from aryl halides can be achieved under transition-metal-free conditions using an oxime-based hydroxylation reagent. nih.gov This reaction is proposed to proceed through the coupling of an oxygen-based anion with an aryl radical. nih.gov While this method applies to aryl halides, it points toward potential strategies for the direct hydroxylation of aryl organometallics like Grignard reagents, which could offer a more direct route to naphthols from their corresponding organomagnesium compounds.
Computational and Theoretical Studies on Reaction Mechanisms and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of Grignard reactions. researchgate.net These studies provide insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to obtain through experimental means alone. nih.govnih.gov
DFT calculations have been instrumental in understanding the fundamental steps of Grignard additions to carbonyl compounds. researchgate.net Studies have revealed that the reaction mechanism is more complex than a simple monomeric attack, often involving dimeric Grignard reagents and explicit solvent molecules. researchgate.netchemrxiv.org These models suggest a concerted, four-centered polar mechanism where the C-C and O-Mg bonds form simultaneously. researchgate.net
DFT is also a powerful tool for predicting stereochemical outcomes. For instance, in the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines, DFT calculations that include an explicit ether molecule have successfully modeled the reaction pathways, yielding an estimated diastereomeric ratio that aligns well with experimental results. chemrxiv.org Similarly, DFT studies have been used to explain the "halide effect" in Grignard additions to β-hydroxy ketones, where the choice of halide (Cl, Br, I) tunes the Lewis acidity of the magnesium center and dictates the diastereoselectivity. nih.gov In iron-catalyzed cross-coupling reactions involving Grignard reagents, DFT has been used to map out the Fe(I)/Fe(II)/Fe(III) catalytic cycle and explain the selectivity for cross-coupling over competing β-hydrogen elimination pathways. nih.gov
Continuous Flow Chemistry Applications for Synthesis and Reactivity Studies
The synthesis and use of highly reactive species like Grignard reagents present significant safety and scalability challenges in traditional batch processes, primarily due to their highly exothermic nature. vapourtec.comchemicalindustryjournal.co.uk Continuous flow chemistry offers a robust solution, providing superior heat transfer, precise temperature control, and enhanced safety, making it an ideal platform for organometallic reactions. researchgate.netacs.org
Flow reactors enable the on-demand generation of Grignard reagents, which can be immediately used in subsequent reactions. vapourtec.comresearchgate.net This "flash chemistry" approach is particularly useful for generating and utilizing highly unstable intermediates. nih.gov A common setup involves pumping an organic halide solution through a packed-bed column of magnesium metal. niper.gov.inbeilstein-journals.org The resulting Grignard reagent stream can then be mixed with an electrophile to afford the desired product. vapourtec.com This methodology has been successfully applied to the synthesis of various arylmagnesium reagents. acs.org
The integration of inline analytical tools, such as ReactIR (Infrared Spectroscopy), allows for real-time monitoring of the reaction, ensuring high conversion and detecting potential byproduct formation. acs.org Flow chemistry has been employed in the multi-step synthesis of active pharmaceutical ingredients (APIs), demonstrating its power to telescope multiple chemical transformations into a single, streamlined process with minimal manual intervention. acs.orgniper.gov.in For example, the synthesis of ketone intermediates has been efficiently performed in flow by reacting aryl Grignard reagents with esters or amides. uni-muenchen.de
Emerging Applications in Materials Science and Pharmaceutical Intermediates (as a building block)
The 2-methoxy-1-naphthyl moiety, readily accessible through its Grignard reagent, is a valuable structural unit in the synthesis of more complex molecules for materials science and pharmaceuticals.
In pharmaceutical synthesis, the related isomer, 2-methoxynaphthalene, is a crucial precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. conicet.gov.ar The synthesis involves a Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene, a key intermediate. conicet.gov.arorgsyn.orggoogle.com While the Grignard reaction is not directly used in this specific industrial acylation, the synthesis of related naphthaldehydes can involve a Grignard step, highlighting the utility of these reagents in building functionalized naphthalene (B1677914) systems. patsnap.com The development of efficient synthetic routes to such intermediates is a continuous area of research. patsnap.comsumitomo-chem.co.jp
In materials science, the rigid and planar structure of the naphthalene core is desirable for creating organic electronic materials. Atropisomeric binaphthyl scaffolds, which can be synthesized using naphthyl Grignard chemistry, are not only important for chiral ligands but also have potential applications in the design of novel molecular devices and functional materials. acs.org Recent computational and experimental studies on related atropisomeric systems suggest that these scaffolds possess high configurational stability, a key feature for their incorporation into new materials and for drug design. acs.org
Q & A
Q. What are the critical parameters for synthesizing 2-Methoxy-1-naphthylmagnesium bromide, and how do they influence yield?
- Methodological Answer: Synthesis involves reacting 2-methoxy-1-naphthyl bromide with magnesium metal under rigorously anhydrous conditions. Key parameters include:
- Inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the Grignard intermediate .
- Solvent choice : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are optimal due to their ability to stabilize the Grignard complex. Evidence shows 0.5M solutions in 2-MeTHF maintain reactivity .
- Temperature control : Initiation at 0–25°C ensures controlled reaction kinetics .
- Moisture exclusion : Use flame-dried glassware and syringe techniques for reagent transfer .
Q. How should this compound be stored to preserve its reactivity?
- Methodological Answer:
- Store in sealed, flame-dried flasks under inert gas (argon) at -20°C.
- Use solvents like THF or 2-MeTHF, which coordinate with magnesium to stabilize the reagent. Evidence indicates prolonged stability in 2-MeTHF at 0.5M concentration .
- Avoid exposure to atmospheric moisture or oxygen, which lead to hydrolysis (forming naphthol derivatives) or oxidation byproducts .
Advanced Research Questions
Q. What analytical strategies validate the purity and structure of this compound?
- Methodological Answer:
- Quantitative titration : Use the Gilman test (quenching with iodine or deuterated water) to determine active Grignard content .
- Spectroscopy : ¹H/¹³C NMR in deuterated THF identifies methoxy and naphthyl coordination. FTIR monitors C-Mg bond vibrations (~500 cm⁻¹) .
- Chromatography : GC-MS detects volatile degradation products (e.g., 2-methoxy-naphthalene) post-hydrolysis .
Q. How do solvent polarity and temperature gradients affect regioselectivity in nucleophilic additions?
- Methodological Answer:
- Solvent effects : Polar aprotic solvents (THF) enhance nucleophilicity, favoring 1,2-additions to carbonyl groups. 2-MeTHF’s stronger coordination slows reaction rates but improves selectivity for sterically hindered substrates .
- Temperature : Lower temperatures (0°C) favor kinetic control (e.g., 1,2-addition), while higher temperatures (25–40°C) promote thermodynamic products (e.g., conjugate additions). Data from analogous zinc reagents suggest similar trends for magnesium systems .
Q. What strategies suppress elimination pathways when using sterically hindered electrophiles?
- Methodological Answer:
- Additives : Hexamethylphosphoramide (HMPA) or lithium salts stabilize the Grignard intermediate, reducing β-hydride elimination .
- Slow electrophile addition : Maintain low electrophile concentration to minimize side reactions.
- Catalysis : Copper(I) iodide redirects pathways toward cross-coupling (e.g., Kumada reactions) instead of elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
